molecular formula C8H4Br4Cl2 B1304929 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene CAS No. 39568-98-4

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene

Cat. No.: B1304929
CAS No.: 39568-98-4
M. Wt: 490.6 g/mol
InChI Key: ILZQVEFCITYZFF-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS: 39568-99-5) is a brominated aromatic compound primarily used as a flame retardant. Its molecular formula is C₈H₄Br₆, with a molecular weight of 579.54 g/mol . Structurally, it features a benzene ring substituted with four bromine atoms at the 1,2,4,5-positions and two chloromethyl groups (-CH₂Cl) at the 3,6-positions. This compound is a white crystalline solid with a high melting point (272.5°C) and exceptional thermal stability, making it suitable for high-temperature polymer applications such as textiles (polyester, cotton blends) and electronics .

Properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H4Br4Cl2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQVEFCITYZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)CCl)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br4Cl2
Source PubChem
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DSSTOX Substance ID

DTXSID30192684
Record name 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
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Molecular Weight

490.6 g/mol
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CAS No.

39568-98-4
Record name 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
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Record name 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
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Record name 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
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Record name 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene
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Record name 1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE
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Preparation Methods

Bromination of a Suitable Benzene Derivative

  • Starting Material: Typically, a benzene derivative such as 1,2,4,5-tetrachlorobenzene or a related halogenated benzene is used as the substrate for bromination.
  • Reagents: Bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or other brominating agents.
  • Conditions: Controlled temperature and stoichiometry to achieve selective tetrabromination at the 1,2,4,5-positions on the benzene ring.
  • Mechanism: Electrophilic aromatic substitution where bromine electrophile substitutes hydrogen atoms on the aromatic ring.

This step requires careful control to avoid overbromination or formation of undesired isomers. Literature on related halogenation reactions (e.g., chlorination of 1,2,4-trichlorobenzene to 1,2,4,5-tetrachlorobenzene) suggests that using polymeric catalysts with iodinated benzene nuclei can improve regioselectivity and reduce by-products.

Chloromethylation at the 3,6-Positions

  • Reagents: Formaldehyde (or paraformaldehyde) and hydrochloric acid or chloromethyl methyl ether (a classical chloromethylation reagent).
  • Catalysts: Lewis acids such as zinc chloride (ZnCl2) or other acidic catalysts.
  • Conditions: Typically carried out under acidic conditions, often at moderate temperatures to promote electrophilic substitution of chloromethyl groups onto the aromatic ring.
  • Mechanism: The aromatic ring undergoes electrophilic substitution with the chloromethyl cation generated in situ.

The chloromethylation is directed to the 3,6-positions due to the directing effects of the bromine substituents already present on the ring.

Research Findings and Data

Catalytic Systems for Halogenation

  • Use of polymeric catalysts containing iodinated benzene nuclei enhances regioselectivity in halogenation reactions, reducing formation of undesired isomers and tar by-products.
  • Lewis acid catalysts such as FeBr3 or ZnCl2 are effective in promoting bromination and chloromethylation, respectively.

Reaction Monitoring and Analysis

  • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity of the product.
  • Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases can separate and analyze this compound and related impurities.

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Weight 490.64 g/mol
Density 2.341 g/cm³
Boiling Point 469.7 °C at 760 mmHg
Melting Point Not available
Flash Point 246 °C

These properties influence the choice of reaction conditions, solvents, and purification methods.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Bromination Bromine, FeBr3 catalyst, controlled temp Introduce bromine atoms at 1,2,4,5-positions Regioselectivity critical; polymeric iodinated catalysts improve selectivity
2. Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether, ZnCl2 catalyst, acidic medium Introduce chloromethyl groups at 3,6-positions Directed by bromine substituents; moderate temperature required
3. Purification Washing, drying, chromatography (HPLC/GC) Remove impurities and isolate product Analytical methods confirm purity

Chemical Reactions Analysis

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions that facilitate the creation of diverse chemical compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Substitution Chloromethyl groups can be replaced with nucleophiles like amines or thiols.Sodium azide, potassium thiocyanate
Oxidation Can be oxidized to form brominated benzoic acids.Potassium permanganate
Reduction Reduction of bromine atoms leads to less halogenated derivatives.Lithium aluminum hydride

Biological Research

Study of Halogenated Compounds
The compound is employed in biological research to study the effects of halogenated compounds on biological systems. Its unique properties allow researchers to investigate toxicity levels and biological interactions.

Pharmaceutical Applications

Potential Drug Development
Research has indicated that this compound can be a precursor for pharmaceutical compounds. Its structural characteristics make it suitable for modification into active pharmaceutical ingredients (APIs).

Industrial Applications

Flame Retardants and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of flame retardants and other specialty chemicals. The presence of bromine enhances its effectiveness as a flame retardant due to its ability to inhibit combustion processes.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
The compound can be effectively separated using HPLC techniques. A study demonstrated its analysis using a reverse-phase HPLC method with acetonitrile and water as solvents. This method is scalable for preparative separation and suitable for pharmacokinetics studies.

Table 2: HPLC Conditions for this compound

ParameterValue
Column Type Newcrom R1 HPLC column
Mobile Phase Acetonitrile (MeCN), water
Additive for MS Formic acid (instead of phosphoric acid)

Case Studies

  • Electrochemical Reduction Studies
    A study employed cyclic voltammetry to investigate the electrochemical behavior of 1,2-bis(chloromethyl)benzene derivatives. This research highlighted the potential for generating useful intermediates through controlled electrochemical processes .
  • Polymer Synthesis
    Another case involved using this compound in synthesizing poly(benzo diimidazole) resins through nitration and ammonolysis reactions. The study emphasized the compound's role in enhancing polymer properties while reducing environmental impact by recycling by-products .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and chloromethyl groups can form strong interactions with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to various biological effects . The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bromine Content (%) Key Applications
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene 39568-99-5 C₈H₄Br₆ 579.54 82.5% Textiles, electronics
1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene 39568-99-5* C₈H₄Br₆ 579.54 82.5% Flame-retardant polymers
1,2,4,5-Tetrabromo-3,6-bis(pentabromophenoxy)benzene 58965-66-5 C₁₈Br₁₄O₂ 1079.32 89.2% High-performance plastics
1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene 53042-28-7 C₈H₄Br₆ 579.54 82.5% Specialty coatings

*Note: Some sources conflate bromomethyl and chloromethyl derivatives under the same CAS number .

Key Observations :

  • Bromine Content: The pentabromophenoxy derivative (CAS 58965-66-5) has the highest bromine content (89.2%), enhancing its flame-retardant efficiency but increasing environmental persistence .

Table 2: Application-Specific Comparison

Compound Thermal Stability Solubility Toxicity Profile Regulatory Status
This compound High (>250°C) Low (organic solvents) No dioxins/furans; low acute toxicity Compliant with REACH, EPA
1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene High (>250°C) Low (organic solvents) Potential bioaccumulation concerns Restricted in EU
1,2,4,5-Tetrabromo-3,6-bis(pentabromophenoxy)benzene Moderate (~200°C) Insoluble in water Chronic toxicity to aquatic life Under review in Canada

Key Findings :

  • Chloromethyl vs.
  • Pentabromophenoxy Derivative: Despite high flame-retardant efficiency, its ecological risks (e.g., chronic toxicity to Daphnia) and regulatory scrutiny limit its use .

Toxicity and Degradation :

  • This compound: No evidence of carcinogenicity or endocrine disruption; degrades into less hazardous brominated phenols under UV exposure .
  • Pentabromophenoxy Analog (CAS 58965-66-5): Persists in sediments and shows adrenal/testicular effects in mammals, raising concerns for long-term environmental impact .

Regulatory Landscape :

  • The chloromethyl derivative is widely accepted under REACH and EPA guidelines, while bromomethyl and phenoxy analogs face restrictions in the EU and Canada due to bioaccumulation risks .

Biological Activity

1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene (CAS No. 39568-98-4) is a polyhalogenated aromatic compound known for its applications in various fields, including flame retardants and chemical intermediates. Its complex structure comprises multiple halogen atoms, which significantly influence its biological activity and toxicity profiles.

  • Molecular Formula : C8H4Br4Cl2
  • Molecular Weight : 490.641 g/mol
  • Density : Approximately 2.6 g/cm³
  • Melting Point : 180-182 °C
  • Boiling Point : 327.5 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity Profiles :
    • Studies indicate that polyhalogenated compounds can exhibit high toxicity to aquatic organisms and potential developmental neurotoxicity in vertebrates like zebrafish .
    • The compound's structure suggests it may interfere with endocrine functions and cause reproductive toxicity due to its ability to mimic hormone activity in biological systems .
  • Mechanism of Action :
    • The compound interacts with various biological targets through mechanisms such as enzyme inhibition and receptor binding. The presence of bromine and chlorine atoms enhances its reactivity with biological macromolecules, potentially leading to cellular disruption .
  • Environmental Impact :
    • As an organohalogen compound, it poses risks to environmental health due to its persistence and bioaccumulation potential in aquatic ecosystems . Regulatory assessments have highlighted the need for careful monitoring of such compounds due to their long-term ecological effects.

Case Study 1: Developmental Toxicity in Zebrafish

A study evaluated the effects of various polyhalogenated flame retardants on zebrafish embryos. Results indicated that exposure to this compound resulted in significant teratogenic effects, including malformations and altered behavioral patterns in developing larvae .

Case Study 2: In Vitro Toxicity Assessment

In vitro assays have been conducted to assess the cytotoxicity of this compound on human cell lines. Findings showed that higher concentrations led to increased cell death and apoptosis, suggesting a direct cytotoxic effect mediated by oxidative stress pathways .

Data Table: Summary of Biological Effects

Biological ActivityObserved EffectsReference
Aquatic ToxicityHigh toxicity to fish; developmental abnormalities
Endocrine DisruptionPotential mimicry of thyroid hormones
CytotoxicityInduces apoptosis in human cell lines
Environmental PersistenceBioaccumulation potential noted

Q & A

Q. Which coupled analytical techniques are most suitable for investigating this compound's behavior in multicomponent mixtures?

  • Methodological Answer : Use HPLC-DAD/ESI-MS to resolve co-eluting species in mixtures. Hyphenated NMR (LC-NMR) provides real-time structural data. For solid-state interactions, pair Raman spectroscopy with X-ray diffraction to monitor crystallinity changes during co-formulation .

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